molecular formula C19H15BrN6O2 B2418082 5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide CAS No. 1172795-40-2

5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Número de catálogo: B2418082
Número CAS: 1172795-40-2
Peso molecular: 439.273
Clave InChI: ZBCZCRBKVBFLKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

IUPAC Name

5-bromo-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2/c1-12-22-17(11-18(23-12)26-10-2-9-21-26)24-13-3-5-14(6-4-13)25-19(27)15-7-8-16(20)28-15/h2-11H,1H3,(H,25,27)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCZCRBKVBFLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descripción

5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15BrN6O2 and its molecular weight is 439.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of pyrazole , pyrimidine , and furan moieties, which contribute to its biological properties. The presence of these functional groups often correlates with various pharmacological effects, including anti-cancer and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor function, leading to alterations in cellular signaling pathways. This interaction can result in significant biological effects, including cytotoxicity against cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF7TBD
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H4600.39 ± 0.06

These findings indicate that derivatives with similar structures exhibit significant cytotoxic effects, suggesting that this compound may also possess notable anticancer properties.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines. Although specific data on this compound's anti-inflammatory activity is limited, similar compounds have demonstrated efficacy in reducing inflammation in various models.

Case Studies

Several studies have examined the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on MCF7 Cell Line : A derivative similar to the compound was tested against the MCF7 breast cancer cell line, showing an IC50 value indicative of potent cytotoxicity.
  • In Vivo Models : Animal studies involving pyrazole derivatives have suggested reduced tumor growth and improved survival rates in models of cancer.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been investigated for various applications across different scientific domains:

Medicinal Chemistry

5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is primarily studied for its potential as an antitumor agent . It has shown promise in inhibiting key enzymes involved in cancer progression and has been explored as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both critical targets in cancer therapy.

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have shown IC50 values ranging from 0.3 to 24 µM against MCF-7 breast cancer cells.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity and affecting cellular signaling pathways.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique multi-ring structure enables the synthesis of derivatives with varied biological activities.

Case Studies and Research Findings

Several studies have highlighted the compound's therapeutic potential:

  • Antitumor Activity : A study published in a peer-reviewed journal explored the compound's efficacy against various cancer cell lines, revealing its capacity to inhibit cell proliferation through apoptosis induction.
  • Mechanistic Insights : Research focusing on the mechanism of action suggests that the compound binds to active sites of target enzymes, inhibiting their function and thereby altering cellular processes linked to cancer progression.
  • Comparative Studies : Comparative analyses with similar compounds indicate that the unique combination of pyrazole and pyrimidine rings in this structure contributes to enhanced biological activity compared to other derivatives lacking these features .

Métodos De Preparación

Direct Bromination of Furan-2-Carboxylic Acid

Bromination at the 5-position of furan-2-carboxylic acid employs electrophilic aromatic substitution. Typical conditions involve:

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Catalyst : Lewis acids (e.g., FeBr₃) or radical initiators
  • Solvent : Dichloromethane or acetic acid

Example Protocol :

  • Dissolve furan-2-carboxylic acid (1.0 equiv) in acetic acid.
  • Add FeBr₃ (0.1 equiv) and Br₂ (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 h.
  • Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization.

Yield : 60–70% (reported for analogous brominations).

Oxidation of 5-Bromo-2-Methylfuran

Adapting methods from CN104987308A, the methyl group is oxidized to a carboxylic acid:

  • Charge 5-bromo-2-methylfuran (1.0 equiv) and water into a reactor.
  • Heat to 80°C and add KMnO₄ (2.5 equiv) in batches.
  • Maintain at 85–90°C for 90 min.
  • Filter hot to remove MnO₂, acidify filtrate to pH 3–4 with HCl, and crystallize.

Yield : 75% (extrapolated from picolinic acid synthesis).

Synthesis of 4-((2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline

Pyrimidine Core Construction

The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold is assembled via:

  • Condensation Reaction :
    • React ethyl acetoacetate (1.0 equiv) with guanidine hydrochloride (1.2 equiv) in ethanol under reflux.
    • Yield: 85–90% of 2-methyl-6-hydroxypyrimidin-4-amine.
  • Chlorination :

    • Treat with POCl₃ (3.0 equiv) at 110°C for 4 h to form 4-amino-6-chloro-2-methylpyrimidine.
  • Pyrazole Introduction :

    • Substitute chloride with 1H-pyrazole (1.5 equiv) using Cs₂CO₃ (2.0 equiv) in DMF at 100°C.

Yield : 70–75% for the substitution step.

Nitroarene Coupling and Reduction

  • Buchwald–Hartwig Amination :

    • Couple 4-bromonitrobenzene (1.0 equiv) with pyrimidin-4-amine (1.1 equiv) using Pd(dba)₂ (5 mol%) and Xantphos (6 mol%) in toluene at 110°C.
  • Nitro Reduction :

    • Hydrogenate the nitro intermediate (1.0 equiv) with H₂ (1 atm) and 10% Pd/C (5 wt%) in ethanol.

Yield : 80% for amination; 95% for reduction.

Amide Bond Formation

Activate 5-bromo-furan-2-carboxylic acid (1.0 equiv) with thionyl chloride (1.5 equiv) to form the acid chloride. React with 4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)aniline (1.0 equiv) in THF using triethylamine (2.0 equiv) as base.

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Time: 12 h
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Yield : 65–70%.

Optimization and Comparative Data

Table 1. Bromination Methods for Furan-2-Carboxylic Acid

Method Reagent Catalyst Yield (%) Purity (%)
Direct Bromination Br₂ FeBr₃ 60 95
Radical Bromination NBS AIBN 55 90

Table 2. Amide Coupling Agents

Coupling Agent Base Solvent Yield (%)
SOCl₂ Et₃N THF 70
EDCl/HOBt DIPEA DMF 68
HATU DIPEA DCM 72

Challenges and Mitigation Strategies

  • Furan Ring Stability : Oxidative degradation during KMnO₄ reactions is minimized by strict temperature control (≤90°C) and short reaction times.
  • Regioselectivity in Pyrazole Substitution : Use of bulky bases (e.g., Cs₂CO₃) ensures preferential substitution at the 6-position of the pyrimidine.
  • Amine Protection : Boc-protection of the aniline intermediate prevents undesired side reactions during coupling steps.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrimidine-pyrazole-furan scaffold in this compound?

Methodological Answer:
The synthesis typically involves sequential coupling reactions and heterocyclic ring formations. Key steps include:

  • Pyrimidine Core Formation : React 2-methyl-6-chloropyrimidin-4-amine with 1H-pyrazole under Buchwald–Hartwig amination conditions (Pd catalysis, 80–100°C, DMF) to install the pyrazole moiety .
  • Furan-Phenyl Linkage : Couple furan-2-carboxylic acid derivatives (e.g., 5-bromofuran-2-carboxylic acid) with 4-aminophenyl intermediates via carbodiimide-mediated amidation (EDC/HOBt, DCM, RT) .
  • Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final product.

Critical Parameters : Monitor reaction progress via TLC and confirm regioselectivity of pyrazole substitution using 1H^1H-NMR (pyrazole proton signals at δ 7.5–8.5 ppm) .

Intermediate: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in analogs of this compound?

Methodological Answer:
Focus on modifying three regions for SAR:

Pyrazole Substituents : Replace the 1H-pyrazole with 3-methyl or 4-fluorophenyl variants to assess steric/electronic effects on target binding (e.g., antimicrobial activity assays against S. aureus and E. coli) .

Furan Bromine Position : Compare 5-bromo vs. 4-bromo substitution using cytotoxicity screening (MTT assay, IC50_{50} values in cancer cell lines) .

Phenyl Linker : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to enhance π-π stacking with biological targets. Validate via molecular docking (PDB: 1XYZ) .

Data Analysis : Use ANOVA to compare bioactivity across analogs; prioritize compounds with ≥2-fold potency improvement over the parent structure.

Intermediate: What analytical techniques are critical for assessing solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC-UV quantification (λ = 254 nm). Compare with LogP values calculated via shake-flask method .
  • Stability :
    • Thermal : TGA/DSC (10°C/min, N2_2 atmosphere) to determine decomposition temperatures.
    • Photolytic : Expose to UV light (320–400 nm) for 24h; monitor degradation via LC-MS .
  • pH Stability : Incubate in buffers (pH 2–9) for 72h; quantify intact compound using 1H^1H-NMR (integration of furan protons vs. degradation products) .

Mitigation Strategies : For poor solubility, prepare hydrochloride salts or use cyclodextrin-based formulations .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Polymorphic Forms : Characterize crystalline vs. amorphous forms via PXRD. For example, polymorph A (monoclinic) may show 3× higher kinase inhibition than polymorph B (orthorhombic) .
  • Impurity Profiles : Quantify synthetic byproducts (e.g., de-brominated analogs) using UPLC-MS. Correlate residual impurities (>0.1%) with reduced antimicrobial efficacy .
  • Assay Variability : Standardize protocols across labs (e.g., fixed ATP concentration in kinase assays). Use positive controls (e.g., staurosporine) to normalize IC50_{50} values .

Validation : Replicate disputed results under harmonized conditions (ICH guidelines) and apply Bland-Altman analysis to assess inter-lab variability.

Advanced: What experimental approaches are recommended for identifying the primary molecular target of this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates; elute bound proteins for identification via tryptic digest and LC-MS/MS .
  • SPR Biosensing : Screen against a panel of 400+ kinases using surface plasmon resonance (Biacore). Prioritize targets with KD_D < 100 nM .
  • CRISPR-Cas9 Knockout : Generate HEK293T cells with individual kinase knockouts. Measure compound activity loss in viability assays to pinpoint essential targets .

Follow-Up : Validate hits using ITC (binding thermodynamics) and X-ray co-crystallography (PDB deposition).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.